Quinacrine - 83-89-6

Quinacrine

Catalog Number: EVT-274751
CAS Number: 83-89-6
Molecular Formula: C23H30ClN3O
Molecular Weight: 400.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinacrine, also known as Mepacrine or Atebrine, is a synthetic acridine derivative first synthesized in 1932. [] It gained prominence as an antimalarial agent, particularly during World War II. [] Beyond its antimalarial properties, Quinacrine exhibits a diverse range of biological activities, making it a subject of interest in various scientific research fields.

Future Directions
  • Validating Novel Molecular Targets: Confirming the role of newly identified targets, like nucleostemin in ribosomal biogenesis, could lead to innovative therapeutic strategies. []

Sorafenib

Relevance: Sorafenib is investigated in combination with quinacrine as a potential therapeutic strategy for anaplastic thyroid cancer (ATC) . Research indicates that both drugs synergistically inhibit ATC cell growth, potentially by downregulating the anti-apoptotic protein MCL1 and suppressing NFκB signaling. These studies suggest that combining these mechanistically distinct compounds - quinacrine with its effect on NFκB and sorafenib with its kinase inhibitory actions - could offer a novel approach to treat ATC.

Decitabine

Relevance: Decitabine's relevance to quinacrine stems from their synergistic effect in treating AML . Research suggests that combining quinacrine with decitabine enhances cell death in AML cells. This synergistic activity may be attributed to their complementary mechanisms: quinacrine stabilizes p53, promotes Mcl-1 degradation, and induces apoptosis, while decitabine primarily acts as a demethylating agent.

5-Fluorouracil (5-FU)

Relevance: Similar to decitabine, 5-FU's relevance to quinacrine lies in their synergistic effects in cancer treatment, specifically in colorectal cancer . Studies demonstrated that combining quinacrine with 5-FU significantly enhances the chemotherapeutic agent's cytotoxicity against colorectal cancer cells. While the exact mechanism of synergy needs further investigation, these results highlight quinacrine's potential to improve the efficacy of standard chemotherapeutics like 5-FU.

Doxorubicin

Relevance: Doxorubicin provides a contrasting example to quinacrine in the context of restoring TP53 function in head and neck squamous cell carcinoma (HNSCC) . While both drugs can induce TP53 expression, doxorubicin failed to induce TP53 expression or activity in HNSCC cells with wild-type TP53, whereas quinacrine successfully restored TP53 function. This distinction highlights that despite being both DNA-damaging agents, quinacrine possesses unique mechanisms beyond DNA damage that can restore TP53 function in specific cancer types.

Erlotinib

Relevance: Erlotinib's relevance lies in its synergistic interaction with quinacrine in overcoming erlotinib resistance in NSCLC . Studies show that combining quinacrine with erlotinib enhances cell death even in erlotinib-resistant NSCLC cells. This synergy is attributed to quinacrine's ability to suppress NF-kB signaling and affect cell cycle progression, thereby complementing erlotinib's action.

TRAIL (Tumor Necrosis Factor-Related Apoptosis Inducing Ligand)

Relevance: TRAIL's relevance lies in its synergistic interaction with quinacrine in inducing cell death in hematopoietic malignant cells . Studies show that combining quinacrine with TRAIL not only enhances cell death in TRAIL-sensitive cells but also overcomes resistance in TRAIL-resistant cells. This synergistic action highlights quinacrine's potential to improve TRAIL-based therapies in blood cancers.

7,7-Dimethyleicosadienoic acid (DEDA)

Relevance: DEDA serves as a contrasting agent to quinacrine in studies investigating cardioprotective effects . Although both compounds demonstrate PLA2 inhibition, only quinacrine showed cardioprotective activity in isolated globally ischemic rat hearts. This difference suggests that quinacrine's cardioprotective effects might be independent of PLA2 inhibition and potentially related to its calcium entry blocking activity.

Overview

Quinacrine is a synthetic compound classified as an acridine derivative, primarily recognized for its historical use as an antimalarial agent. Its IUPAC name is 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine. Quinacrine has gained renewed interest due to its potential applications in oncology, particularly as an anti-cancer agent. The compound is known to intercalate with deoxyribonucleic acid, disrupting various cellular processes and exhibiting a range of biological activities.

Source and Classification

Quinacrine was originally developed in the early 20th century and was widely used as an antimalarial drug before being largely replaced by chloroquine. It is also utilized in treating giardiasis and malignant effusions. The compound is available in clinical settings as quinacrine dihydrochloride, which is its dihydrochloride salt form. Quinacrine is classified under small molecules and has been investigated for its pharmacological properties beyond its initial applications, particularly in cancer therapy and cell biology experiments .

Synthesis Analysis

The synthesis of quinacrine involves several chemical reactions, primarily focusing on the construction of the acridine core. Traditional methods include the following:

  1. Buchwald-Hartwig Amination: This modern method of carbon-nitrogen coupling has been explored to improve yields and safety in the synthesis of quinacrine derivatives. It involves using palladium catalysts to facilitate the reaction between aryl halides and amines .
  2. Ullmann Condensation: This reaction has been employed to synthesize various acridine derivatives by coupling aryl halides with amines in the presence of copper catalysts .
  3. Hybridization Techniques: Recent studies have focused on creating novel quinacrine derivatives by hybridizing the quinacrine core with other chemical structures, such as thiazolidin-4-one rings, to enhance biological activity against cancer cells .

The optimization of these synthesis methods often involves experimental design techniques and statistical analyses, such as multiple linear regression models and principal component analysis of solvents to improve reaction conditions .

Molecular Structure Analysis

Quinacrine features a complex molecular structure characterized by a three-ring heterocyclic system. Its chemical formula is C23H30ClN3O, with a molecular weight of approximately 399.95 g/mol. The structure includes:

  • A chloro group at position six.
  • A methoxy group at position two.
  • A diethylamino side chain that enhances its solubility and biological activity.

The planar structure of quinacrine allows it to intercalate into DNA, which is crucial for its mechanism of action against cancer cells .

Chemical Reactions Analysis

Quinacrine participates in several significant chemical reactions:

  1. Intercalation with DNA: Quinacrine binds to DNA through intercalation between base pairs, inhibiting transcription and translation processes essential for cell function . This interaction can lead to unwinding of the DNA helix due to stacking interactions.
  2. Inhibition of Phospholipase A2: Quinacrine acts as an inhibitor of calcium-independent phospholipase A2, which plays a role in various signaling pathways within cells .
  3. Potential Anti-Cancer Mechanisms: Research indicates that quinacrine may influence pathways associated with multi-drug resistance and apoptosis by modulating proteins such as NF-kB, p53, and AKT .
Mechanism of Action

The mechanism of action for quinacrine primarily revolves around its ability to intercalate into DNA. This binding disrupts normal DNA function by preventing replication and transcription processes. Additionally, quinacrine's interaction with signaling proteins can alter cellular responses to stress and apoptosis:

  • DNA Intercalation: Quinacrine's planar structure allows it to fit between DNA base pairs, leading to structural distortions that hinder replication.
  • Signal Transduction Modulation: By affecting pathways involving NF-kB and p53, quinacrine may enhance apoptotic signals in cancer cells while also addressing mechanisms that confer drug resistance .
Physical and Chemical Properties Analysis

Quinacrine possesses several notable physical and chemical properties:

  • Melting Point: The melting point ranges from 248 °C to 250 °C.
  • Solubility: It exhibits slight solubility in water but is more soluble in organic solvents.
  • LogP: The octanol-water partition coefficient (logP) is approximately 5.5, indicating high lipophilicity.
  • pKa: The compound has a pKa value around 10.3, suggesting it can exist in both protonated and deprotonated forms depending on the pH .

These properties contribute to its pharmacokinetic profile and influence its biological activity.

Applications

Quinacrine has diverse applications in scientific research:

  1. Anticancer Research: Its potential as an anti-cancer agent has led to numerous studies exploring its efficacy against various cancer types through mechanisms involving DNA intercalation and modulation of apoptotic pathways .
  2. Cell Biology Experiments: Quinacrine is utilized as a tool compound in studies investigating phospholipase A2 inhibition and other cellular signaling mechanisms.
  3. Drug Repurposing: Given its established safety profile as an FDA-approved drug, quinacrine is being investigated for repurposing towards treating other diseases beyond malaria .
Historical Development & Pharmacological Evolution

Origins as a Synthetic Quinine Analog in Antimalarial Research

Quinacrine hydrochloride (mepacrine, atabrine) emerged in the late 1920s as the first synthetic alternative to natural quinine alkaloids derived from cinchona bark. Developed by German researchers at I.G. Farbenindustrie during a systematic exploration of synthetic dyes for therapeutic potential, quinacrine was engineered through molecular restructuring of quinine's core structure [1] [5]. Unlike quinine—a complex natural alkaloid with inherent supply limitations—quinacrine represented a fully synthetic acridine derivative characterized by its planar tricyclic structure with a methoxy group at position 2 and chlorine at position 6, plus a diethylaminopentylamino side chain at position 9. This structural configuration enabled mass production independent of botanical sources [3] [4].

The development was driven by strategic necessity during the interwar period when nations sought to secure malaria treatments not dependent on colonial supply chains. By 1930, Bayer AG had refined the synthesis pathway, establishing large-scale production capabilities [5]. Pharmacologically, quinacrine demonstrated superior antimalarial efficacy compared to quinine in controlled studies, particularly against Plasmodium falciparum. Its mechanism involved stage-specific disruption of calcium oscillations in trophozoites, preventing intra-erythrocytic maturation through DNA intercalation and interference with parasitic nucleic acid metabolism [4] [8]. The drug's tissue accumulation profile—with concentrations in the liver reaching 20,000 times plasma levels—contributed to prolonged therapeutic action but also necessitated complex loading regimens during initial military deployment [4] [7].

Table 1: Key Comparative Properties of Natural Quinine vs. Synthetic Quinacrine

PropertyNatural QuinineSynthetic Quinacrine
SourceCinchona bark (South America)Fully synthetic (acridine derivative)
Production ScaleLimited by botanical sourcesMass-producible
Molecular ComplexityComplex pentacyclic alkaloidTricyclic acridine scaffold
BioavailabilityModerateHigh (GI absorption >80%)
Tissue AccumulationModerate (liver:k=500)Extreme (liver:k=20,000)
Plasma Half-life8-12 hours5-14 days

Transition to Autoimmune Therapeutics: WWII Clinical Observations

The therapeutic repurposing of quinacrine represents one of the earliest documented examples of serendipitous clinical rediscovery. During World War II, quinacrine was administered to over three million Allied soldiers as malaria prophylaxis in Pacific and North African theaters. Military physicians documented an unexpected phenomenon: soldiers with pre-existing rheumatic skin conditions—particularly those exhibiting rashes and arthritis symptoms—showed significant improvement in their dermatological and joint symptoms [1] [4]. This observation was systematically recorded in military medical reports, noting symptomatic relief in patients diagnosed with what would later be classified as cutaneous lupus erythematosus and systemic lupus erythematosus (SLE) [1].

These empirical observations were formally investigated in landmark clinical studies. In October 1951, Francis Page published a pivotal study in The Lancet documenting 14 out of 18 lupus patients showing excellent dermatological improvement with daily quinacrine doses (100-300 mg) [1]. This work was expanded in 1953 when Rhodes and Allende reported before the California Medical Association that 21 of 25 patients (84%) with chronic discoid lupus erythematosus achieved satisfactory improvement, with seven experiencing complete lesion resolution [1]. The therapeutic mechanism involved multi-pathway immunomodulation: inhibition of phospholipase A2 reduced arachidonic acid release, suppressing pro-inflammatory eicosanoid production. Additionally, quinacrine was shown to inhibit NF-κB signaling (a central mediator of inflammatory responses) while simultaneously activating p53 tumor suppressor pathways, creating a unique anti-inflammatory profile distinct from corticosteroids [4] [7] [8].

Table 2: Key Early Clinical Studies of Quinacrine in Autoimmune Conditions

Study (Year)Patient CohortRegimenKey Findings
Page (1951)18 lupus patients100-300 mg/day oral78% showed good-excellent skin lesion improvement
Rhodes & Allende (1953)25 discoid lupus patients100 mg TID then daily84% satisfactory improvement; 28% complete clearance
US Military Observations (1942-1945)Undocumented rheumatic cases among soldiersMalaria prophylaxisFirst documented symptomatic improvement in autoimmune conditions

Comparative Synthesis Pathways with Chloroquine and Hydroxychloroquine

The pharmacological evolution of antimalarial-acridine derivatives progressed through sequential molecular refinements aimed at optimizing therapeutic ratios. Quinacrine (9-aminoacridine) served as the structural template for subsequent 4-aminoquinoline derivatives—chloroquine (CQ) and hydroxychloroquine (HCQ)—through strategic ring modifications [1] [3]. Chloroquine phosphate was first synthesized in 1934 by Hans Andersag at I.G. Farbenindustrie by replacing quinacrine's acridine core with a simpler quinoline ring while retaining the diethylaminopentylamino side chain. Despite its synthesis, chloroquine development was halted due to preclinical toxicity concerns in avian models, delaying clinical deployment until post-WWII reevaluation confirmed its safety in mammals [3].

Hydroxychloroquine sulfate emerged in 1955 as a hydroxylated derivative of chloroquine, created by introducing a β-hydroxy group to the terminal ethyl moiety of chloroquine's side chain. This structural modification enhanced water solubility and reduced lysosomal accumulation, lowering tissue toxicity risks while maintaining immunomodulatory properties [3] [6]. The three compounds share fundamental chemical attributes as weak bases with amphiphilic properties, enabling lysosomotropism—a trait essential for their immunomodulatory effects. However, their structural differences translate to distinct biochemical interactions: quinacrine's acridine ring enables intercalative DNA binding and phospholipase inhibition unavailable to the quinoline-based derivatives. Conversely, HCQ's hydroxyl group reduces cellular membrane penetration compared to CQ and quinacrine [3] [7].

Metabolically, quinacrine undergoes limited hepatic transformation primarily via CYP3A4-mediated N-dealkylation, while chloroquine and hydroxychloroquine undergo extensive cytochrome P450-mediated metabolism (CYP2C8, CYP3A4, CYP2D6) to active desethyl metabolites. These metabolic differences contribute to varied tissue retention profiles, with quinacrine demonstrating preferential accumulation in lymphoid organs and skin—a distribution pattern potentially explaining its superior efficacy in cutaneous lupus manifestations [3] [6] [7].

Table 3: Structural and Pharmacological Comparison of Key Antimalarial-Derived Immunomodulators

ParameterQuinacrineChloroquineHydroxychloroquine
Chemical Class9-Aminoacridine4-Aminoquinoline4-Aminoquinoline
Core StructureTricyclic acridineBicyclic quinolineBicyclic quinoline
Key Substituents-OCH₃ (C2), -Cl (C6)-Cl (C7)-Cl (C7), -OH (side chain)
Water SolubilityModerateHighVery high
Plasma Protein Binding80-90%30-40%30-40%
Primary Metabolic PathwayCYP3A4 (minor)CYP2C8/CYP3A4/CYP2D6CYP3A4
Active MetabolitesMonomethyl derivativesDesethylchloroquineDesethylhydroxychloroquine
Lysosomal Affinity+++++++++

Properties

CAS Number

83-89-6

Product Name

Quinacrine

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine

Molecular Formula

C23H30ClN3O

Molecular Weight

400.0 g/mol

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)

InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Solubility

Slight
1g in 36 ml water
Slightly soluble in ethanol
Insoluble in alcohol, benzene, chloroform and ether
2.39e-03 g/L

Synonyms

Acrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.